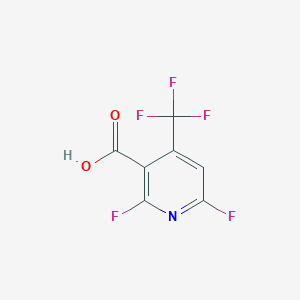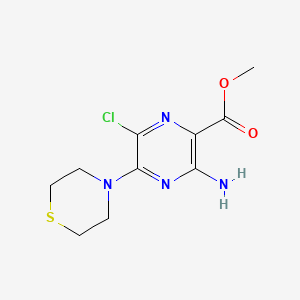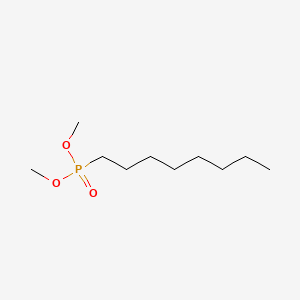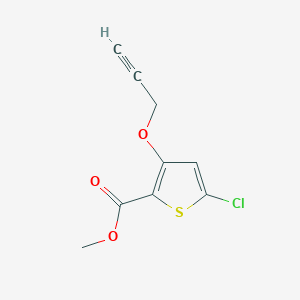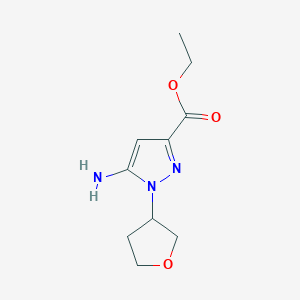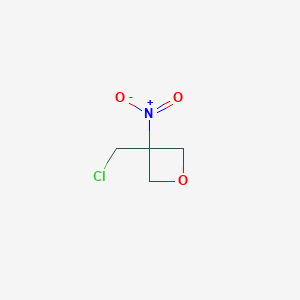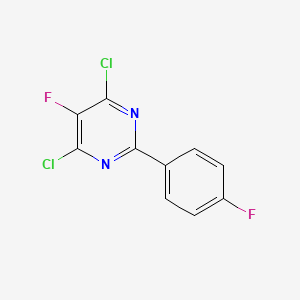
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.
Etherification: 4-Iodophenol is then reacted with 2-chloroethanol in the presence of a base like potassium carbonate to form 2-(4-Iodophenoxy)ethanol.
Formation of the Ketone: The final step involves the reaction of 2-(4-Iodophenoxy)ethanol with pyrrolidine and an oxidizing agent such as pyridinium chlorochromate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethanol.
Oxidation: 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethanoic acid.
Coupling: Various biaryl or aryl-alkene products.
Scientific Research Applications
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays.
Chemical Synthesis: It is useful in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as coupling reactions. The iodine atom also influences the compound’s electronic properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H14INO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
InChI Key |
NHMBQXGATPIRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
